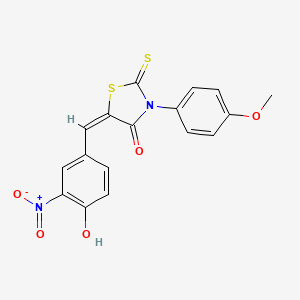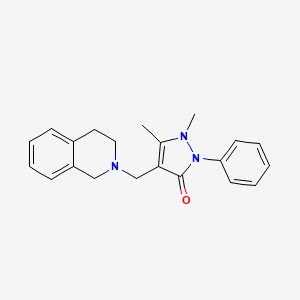![molecular formula C15H15ClO5 B5068023 propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5068023.png)
propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research have been studied.
Wirkmechanismus
The mechanism of action of propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, including lipids, proteins, and DNA. This damage can lead to cell death, making this compound a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
Propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to induce ROS production in cells, which can lead to oxidative stress and cell death. This compound has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its ability to selectively target cancer cells while sparing normal cells. This compound is also easy to synthesize and can be used as a fluorescent probe for the detection of ROS in cells and tissues. However, one limitation of this compound is its potential toxicity to normal cells, which can limit its use in cancer treatment.
Zukünftige Richtungen
For research on propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate include the development of more efficient synthesis methods, the identification of new applications in scientific research, and the improvement of its selectivity and safety for use in cancer treatment. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other cellular components.
Synthesemethoden
Propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using different methods. One of the most common methods is the reaction of 7-hydroxy-4-methylcoumarin with chloroacetyl chloride in the presence of a base, followed by reaction with propyl alcohol. Another method involves the reaction of 7-hydroxy-4-methylcoumarin with propyl chloroformate and sodium acetate in acetonitrile.
Wissenschaftliche Forschungsanwendungen
Propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used in various scientific research applications. One of the most common applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. This compound has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.
Eigenschaften
IUPAC Name |
propyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-4-19-15(18)8-20-13-7-12-10(6-11(13)16)9(2)5-14(17)21-12/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYNPXWKNTWTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5067948.png)
![4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5067956.png)
![N-methyl-5-({methyl[2-(4-morpholinyl)ethyl]amino}methyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5067965.png)
![1-(5-fluoro-1H-indol-2-yl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5067969.png)

![1-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5067994.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5068002.png)

![1-[4-(2-bromophenoxy)butyl]-1H-imidazole](/img/structure/B5068008.png)
![3-chloro-1-(4-ethylphenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5068015.png)
![[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B5068021.png)

![5-{4-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5068045.png)
![methyl 4-{[2-(4-methylphenyl)-4-quinazolinyl]oxy}benzoate](/img/structure/B5068048.png)